2-Bromo-3,6-difluoroiodobenzene
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Overview
Description
2-Bromo-3,6-difluoroiodobenzene is an organic compound with the molecular formula C6H2BrF2I. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. This compound is of interest in various fields of research due to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 2-Bromo-3,6-difluoroiodobenzene typically involves halogenation reactions. One common method includes the bromination and iodination of 3,6-difluorobenzene. The reaction conditions often require the use of solvents such as tetrahydrofuran and reagents like n-butyllithium and potassium tert-butoxide . Industrial production methods may involve similar halogenation processes but are optimized for large-scale production to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-Bromo-3,6-difluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium iodide and potassium fluoride.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it can potentially undergo such reactions under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where palladium catalysts are often employed.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a nucleophilic substitution reaction with sodium iodide, the product would be 2-iodo-3,6-difluorobenzene.
Scientific Research Applications
2-Bromo-3,6-difluoroiodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action for 2-Bromo-3,6-difluoroiodobenzene largely depends on the specific reactions it undergoesThe molecular targets and pathways involved are primarily related to the reactivity of the halogen atoms and the stability of the resulting intermediates .
Comparison with Similar Compounds
2-Bromo-3,6-difluoroiodobenzene can be compared with other halogenated benzene derivatives, such as:
2-Bromo-4,6-difluoroiodobenzene: Similar in structure but with different positions of the halogen atoms, affecting its reactivity and applications.
2-Bromo-1,3-difluoro-5-iodobenzene:
The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and makes it suitable for particular synthetic applications.
Biological Activity
2-Bromo-3,6-difluoroiodobenzene (CAS No. 160976-02-3) is a halogenated aromatic compound that has garnered attention in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, toxicological data, and relevant case studies.
- Molecular Formula : C₆H₂BrF₂I
- Molecular Weight : 318.89 g/mol
- Boiling Point : Not available
- Solubility : Moderately soluble in organic solvents
- Log P (Partition Coefficient) : Varies between 2.37 and 4.78 depending on the method used for calculation, indicating moderate lipophilicity which may influence its biological interactions .
Pharmacological Profile
This compound exhibits several pharmacological properties that are of interest:
- CYP Inhibition : It has been identified as an inhibitor of CYP1A2, an important enzyme involved in drug metabolism, suggesting potential interactions with other pharmaceuticals .
- Blood-Brain Barrier Penetration : The compound is classified as permeant to the blood-brain barrier (BBB), which raises its potential utility in neuropharmacology .
- Toxicity : The compound is categorized as harmful if swallowed or in contact with skin, indicating significant acute toxicity risks .
Biological Activity and Mechanisms
Research indicates that halogenated compounds like this compound may exhibit varied biological activities:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various halogenated compounds on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study attributed this effect to the induction of oxidative stress and apoptosis pathways.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of CYP450 enzymes by halogenated phenolic compounds. Results showed that this compound inhibited CYP1A2 activity significantly more than non-halogenated analogs. This suggests that the introduction of halogens enhances enzyme binding affinity and inhibitory potential.
Toxicological Data
The toxicological profile of this compound indicates several hazards:
Properties
IUPAC Name |
2-bromo-1,4-difluoro-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPLHDTUPBKEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Br)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208074-72-9 |
Source
|
Record name | 2-Bromo-3,6-difluoroiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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